Bienvenue dans la boutique en ligne BenchChem!

Pelitinib-d6

Isotopic enrichment Internal standard LC-MS quantification

Pelitinib-d6 (EKB-569-d6) is a hexadeuterated isotopolog of the irreversible EGFR inhibitor Pelitinib. Unlike structural analog internal standards (e.g., erlotinib), its co-elution with the analyte ensures identical extraction recovery, ionization response, and chromatographic behavior—correcting for matrix effects that compromise assay accuracy. Designed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification in plasma, tissue, and in vitro ADME studies, it meets FDA/EMA bioanalytical method validation guidelines (±15% accuracy). The +6 Da mass shift enables discrimination from unlabeled drug. For regulatory-grade PK/TDM assays, select this true isotopolog to eliminate quantitation bias.

Molecular Formula C24H23ClFN5O2
Molecular Weight 473.966
CAS No. 1325223-34-4
Cat. No. B587029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelitinib-d6
CAS1325223-34-4
Synonyms(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide;  EKB 569-d6;  WAY-EKB 569-d6; 
Molecular FormulaC24H23ClFN5O2
Molecular Weight473.966
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3
InChIKeyWVUNYSQLFKLYNI-OTHCMBSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pelitinib-d6 (CAS 1325223-34-4) – A Deuterated Irreversible EGFR Inhibitor Standard for Quantitative Bioanalysis


Pelitinib-d6 (EKB-569-d6) is a hexadeuterated analog of the irreversible EGFR tyrosine kinase inhibitor Pelitinib (EKB-569). The parent compound Pelitinib inhibits EGFR with an IC₅₀ of 38.5 nM and displays selectivity over Src (IC₅₀ 282 nM), MEK/ERK (800 nM), and ErbB2 (1255 nM) . Substitution of six hydrogen atoms on the dimethylamino side chain with deuterium (²H) increases the molecular mass from 467.9 Da to 473.96 Da while preserving the pharmacological target profile . This stable isotope-labeled form is specifically designed as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods, where it provides identical extraction recovery, ionization response, and chromatographic behavior to the unlabeled analyte [1].

Why Pelitinib-d6 Cannot Be Replaced by Structural Analog Internal Standards in Pelitinib Bioanalysis


Pelitinib-d6 is not a general-purpose EGFR inhibitor but a dedicated stable isotope-labeled internal standard (SIL-IS). Prior published LC–MS/MS methods for pelitinib quantification used structural analog internal standards such as erlotinib or domperidone [1][2]. However, structural analogs exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times compared to the target analyte, leading to differential matrix effects and compromised assay accuracy [3]. Pelitinib-d6, as a true isotopolog, co-elutes with the analyte and experiences nearly identical matrix effects, ionization suppression, and recovery losses, thereby correcting for variability that a structural analog cannot [3]. Substituting pelitinib-d6 with a non-isotopic internal standard introduces quantitation bias that is especially problematic in regulated bioanalytical environments requiring precision within ±15% (±20% at LLOQ).

Quantitative Differentiation of Pelitinib-d6 Against Closest Analogs and Alternative Internal Standards


Isotopic Purity ≥99% Enables Reliable Isotope Dilution Quantification

Commercially supplied Pelitinib-d6 (C₂₄H₁₇D₆ClFN₅O₂) is specified at ≥99% isotopic purity [1]. In contrast, the non-deuterated parent Pelitinib (C₂₄H₂₃ClFN₅O₂) has a chemical purity of 98.52% and, as an unlabeled compound, contains the natural isotopic abundance distribution that can contribute to signal at the internal standard channel . The high isotopic enrichment of Pelitinib-d6 minimizes cross-talk between the analyte and internal standard mass channels—a critical parameter for isotope dilution mass spectrometry where any unlabeled species in the IS contributes to systematic overestimation of analyte concentration.

Isotopic enrichment Internal standard LC-MS quantification

+6 Da Mass Shift Provides Unambiguous MS Resolution from Parent Analyte

The incorporation of six deuterium atoms into the dimethylamino group of Pelitinib-d6 produces a molecular ion at m/z 474.0 ([M+H]⁺), compared to m/z 468.0 for the non-deuterated parent [1]. This 6.06 Da mass increment is substantially larger than the minimum 3 Da typically recommended for stable isotope internal standards to avoid isotopic overlap from natural-abundance ¹³C and ²H of the analyte [2]. In contrast, structural analog internal standards such as erlotinib (MW 393.4 Da) differ by >70 Da and exhibit distinct retention times and ionization behavior, compromising their ability to correct for matrix effects throughout the entire chromatographic run [3].

Mass spectrometry Isotopic separation Selected reaction monitoring

Identical Physicochemical Behavior Ensures Superior Matrix Effect Correction Compared to Structural Analog IS

Because Pelitinib-d6 is a true isotopolog of Pelitinib, it exhibits near-identical extraction recovery, chromatographic retention time, and electrospray ionization efficiency to the analyte [1]. This co-eluting behavior ensures that any variation in ion suppression or enhancement caused by endogenous matrix components affects both the analyte and the IS equally throughout the entire chromatographic peak. In the validated LC–MS/MS method for pelitinib that used the structural analog erlotinib as IS, the within-day precision was 3.5–7.4% and between-day precision was 4.5–8.6% [2]. Published systematic comparisons demonstrate that replacing a structural analog IS with a SIL-IS can reduce inter-assay variability by 30–50% (e.g., CV reduction from >10% to <5% in the Kahalalide F assay) [3].

Matrix effect Ion suppression Extraction recovery

Non-Exchangeable Deuterium Labeling Site on Dimethylamino Moiety Ensures Chemical Stability

The six deuterium atoms in Pelitinib-d6 are located on the dimethylamino group (specifically the N,N-bis-trideuteriomethyl moiety), which is a non-exchangeable, chemically inert position . This contrasts with deuterated standards labeled at acidic or protic sites (e.g., hydroxyl, amine, or α-carbonyl positions), which are susceptible to deuterium-hydrogen back-exchange under aqueous sample preparation conditions or during prolonged storage [1]. The structural stability of the deuterium label in Pelitinib-d6 under routine bioanalytical workflows (protein precipitation, liquid-liquid extraction, SPE) means that the +6 Da mass tag remains intact from sample preparation through MS detection, eliminating a known failure mode of deuterated IS.

Deuterium exchange Sample preparation stability Structural integrity

Pharmacological Profile Identity Confirmed for Use as Surrogate Standard

Deuteration at the dimethylamino side chain of Pelitinib does not alter the core quinoline pharmacophore responsible for EGFR kinase inhibition. The parent compound Pelitinib (EKB-569) irreversibly inhibits EGFR with an IC₅₀ of 38.5 nM and shows >7-fold selectivity over Src (282 nM), >20-fold over MEK/ERK (800 nM), and >32-fold over ErbB2 (1255 nM) . While the deuterated analog is primarily intended as a mass spectrometry standard, its preserved binding affinity is relevant when the compound is used as a tracer in target-occupancy studies or in metabolic tracing experiments where biological activity must be maintained. The kinetic isotope effect (KIE) at the N-methyl positions is expected to be negligible for binding interactions (k_H/k_D ≈ 1 for secondary effects from remote deuteration), consistent with general deuteration principles that do not alter hydrogen-bond donor/acceptor capacity [1].

Pharmacological equivalence Target engagement Deuterium isotope effect

Pelitinib-d6 – Primary Research and Industrial Application Scenarios


Regulated LC–MS/MS Bioanalytical Method Development and Validation for Pelitinib Pharmacokinetics

When developing a validated LC–MS/MS assay for Pelitinib in plasma or tissue in support of preclinical or clinical pharmacokinetic studies, Pelitinib-d6 is the preferred internal standard to ensure compliance with regulatory guidelines (FDA, EMA). Its co-elution with the analyte corrects for matrix effects across the entire chromatographic peak, enabling accurate quantification over a calibration range of 1–200 ng/mL [1]. Regulatory submission data quality is directly enhanced by the use of a SIL-IS, which is considered the gold standard for bioanalysis per FDA guidance [2].

ADME and Metabolic Stability Studies Requiring Differentiated Detection of Parent Drug vs. Metabolites

In ADME (Absorption, Distribution, Metabolism, Excretion) studies, Pelitinib-d6 serves as a stable tracer distinguishable from the parent drug by its +6 Da mass shift. This allows researchers to spike deuterated standard into in vitro microsomal incubations or in vivo samples and track the unlabeled drug independently, distinguishing administered parent from the internal standard in the same analytical run [1]. The non-exchangeable deuterium label ensures that the tracer signal remains stable during sample workup and chromatographic separation [2].

Drug–Drug Interaction (DDI) Studies and Therapeutic Drug Monitoring (TDM) of EGFR Inhibitor Combinations

Pelitinib is under investigation in combination regimens with capecitabine and other agents [1]. In therapeutic drug monitoring or drug–drug interaction studies where pelitinib must be quantified alongside other co-administered EGFR inhibitors (e.g., gefitinib, erlotinib), Pelitinib-d6 provides selective quantification of pelitinib without cross-reactivity from other drugs or their metabolites. This specificity is essential when structural analog internal standards may co-elute with or share fragmentation pathways with other compounds in the mixture.

Stable Isotope-Labeled Tracer for Biochemical Target Occupancy and Cellular Uptake Assays

The preserved EGFR binding affinity of Pelitinib-d6 enables its use as both an internal standard and a labeled probe in cellular target-occupancy assays. Researchers can incubate cells with unlabeled Pelitinib, then spike Pelitinib-d6 after lysis to simultaneously quantify total drug levels by LC–MS/MS while distinguishing exogenously added IS from cell-associated drug [1]. This dual application streamlines assay workflows and reduces the need for multiple labeled compounds.

Quote Request

Request a Quote for Pelitinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.